N-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]-N-methylpyridazin-3-amine
Description
N-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]-N-methylpyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridazine ring, a piperidine ring, and a dichloropyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]-N-methylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N5/c1-21(14-3-2-6-19-20-14)12-4-7-22(8-5-12)15-13(17)9-11(16)10-18-15/h2-3,6,9-10,12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUNHBZVMKQJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)Cl)Cl)C3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]-N-methylpyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dichloropyridine Moiety: The dichloropyridine group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of 3,5-dichloropyridine with the piperidine intermediate in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through a condensation reaction between the intermediate and a hydrazine derivative. This reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, converting it into a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]-N-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]-N-methylpyridazin-3-amine: shares structural similarities with other heterocyclic amines, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
